15-dehydro-prostaglandin I2(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

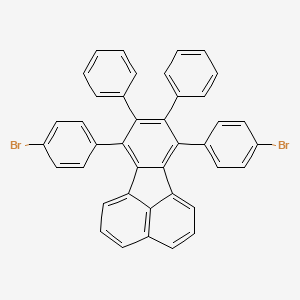

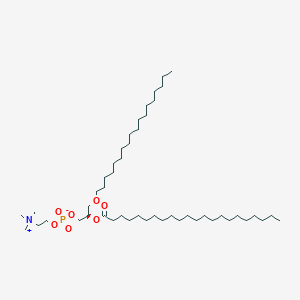

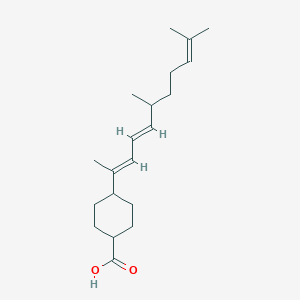

15-dehydro-prostaglandin I2(1-) is conjugate base of 15-dehydro-prostaglandin I2. It is a conjugate base of a 15-dehydro-prostaglandin I2.

Applications De Recherche Scientifique

Endothelial Cell Apoptosis and PPAR Activation

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a potent inducer of caspase-mediated endothelial cell apoptosis, acting via a peroxisome proliferator-activated receptor (PPAR)-dependent pathway. It facilitates receptor translocation into the nucleus and increases PPAR response element-driven reporter gene expression. This pathway may be a therapeutic target in pathologies involving excessive angiogenesis (Bishop-Bailey & Hla, 1999).

Anti-Inflammatory Functions

15d-PGJ2 is recognized for its anti-inflammatory functions, particularly as the endogenous ligand for the intranuclear receptor PPARgamma. Its synthesis, biology, and effects in molecular physiology and pathological states are distinct from other prostaglandins, contributing to its unique anti-inflammatory roles (Scher & Pillinger, 2005).

Prostaglandin Metabolism and Tissue Repair

15-Keto-prostaglandin F2α, a metabolic product of 15-dehydro-prostaglandin I2(1-), is involved in the biological inactivation of prostaglandins. Inhibitors of 15-prostaglandin dehydrogenase, which catalyze the degradation of prostaglandins, are anticipated to elevate prostaglandin levels and promote healing and tissue regeneration (Wilson, 1995); (Antczak et al., 2017).

Role in Hair Follicle Function

15-dehydro-prostaglandin I2(1-) and its derivatives play a role in human hair follicle function. Its metabolism in the follicle suggests potential therapeutic applications in hair growth and skin health (Michelet et al., 2008).

Induction of Neuronal Apoptosis

15d-PGJ2 induces neuronal apoptosis, which could be associated with cell death during chronic inflammatory processes. This suggests its potential involvement in neurological disorders (Kondo et al., 2002).

Effect on Mitochondrial Respiratory Complex I

15d-PGJ2 inhibits the activity of the mitochondrial respiratory complex I, leading to the blockade of state 3 oxygen consumption in mitochondria. This finding highlights its potential impact on cellular metabolism and bioenergetics (Martinez et al., 2005).

Interaction with Thioredoxin

15d-PGJ2 directly modifies thioredoxin, an endogenous redox regulator, suggesting its role in oxidative stress management and cell survival (Shibata et al., 2003).

Production in Inflammatory Processes

15d-PGJ2 is produced during inflammatory events, suggesting its role in modulating inflammatory responses. Its accumulation in macrophages during inflammation highlights its significance in the body's response to inflammation (Shibata et al., 2002).

Propriétés

Nom du produit |

15-dehydro-prostaglandin I2(1-) |

|---|---|

Formule moléculaire |

C20H29O5- |

Poids moléculaire |

349.4 g/mol |

Nom IUPAC |

(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate |

InChI |

InChI=1S/C20H30O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,16-19,22H,2-7,9,12-13H2,1H3,(H,23,24)/p-1/b11-10+,15-8-/t16-,17-,18-,19+/m1/s1 |

Clé InChI |

YCLHGWBUIYKBPM-ABXKVQRYSA-M |

SMILES isomérique |

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)[O-])/O2)O |

SMILES canonique |

CCCCCC(=O)C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B1263024.png)

![2-[[4-(5-Chloro-2-propoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1263035.png)

![1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one](/img/structure/B1263036.png)